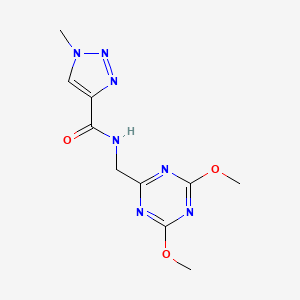

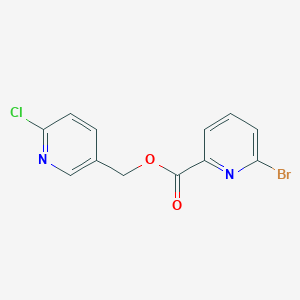

![molecular formula C9H7ClN2O2S B2890281 Ethyl 4-chloro-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate CAS No. 2156492-06-5](/img/structure/B2890281.png)

Ethyl 4-chloro-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 4-chloro-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate” is a chemical compound that belongs to the class of thiazolo[5,4-b]pyridines . Thiazolo[5,4-b]pyridines are known for their wide range of medicinal and biological properties . They have been found to exhibit high antioxidant, herbicidal, antimicrobial, anti-inflammatory, and antitumor activities .

Molecular Structure Analysis

Thiazolo[5,4-b]pyridines are characterized by a fused core scaffold that combines two potentially bioactive heterocyclic moieties, thiazole and pyridine . This structure presents multiple reactive sites, enabling wide-range modifications leading to the series of novel polyfunctional analogs .Chemical Reactions Analysis

Thiazolo[5,4-b]pyridines show potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . The IC50 of a representative compound could reach 3.6 nm .Scientific Research Applications

Synthesis and Chemical Reactivity

Research on structurally similar compounds has focused on their synthesis and reactivity. For example, studies have detailed the synthesis of novel pyrazolo[3,4-b]pyridine products through condensation reactions, highlighting methodologies that could potentially be adapted for synthesizing and studying Ethyl 4-chloro-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate derivatives (Ghaedi et al., 2015). Another study presented an efficient one-pot multicomponent approach to synthesize a series of thiazolo[3,2-a]pyridines, which could serve as a model for exploring the chemical behavior and synthesis of related thiazolopyridine derivatives (Altug et al., 2011).

Biological Activities

Research has also been conducted on the biological activities of thiazolopyridine derivatives. One study detailed the synthesis of thiazolo[5,4-d]pyrimidines with properties of interest for biological applications, such as molluscicidal activity, suggesting potential avenues for the exploration of this compound in similar contexts (El-bayouki & Basyouni, 1988). Another study focused on the antimicrobial activity of new heterocyclic compounds containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, offering insights into the potential antimicrobial applications of related compounds (Sirakanyan et al., 2015).

Molecular Modelling and Drug Design

Moreover, the literature includes examples of molecular modelling and drug design studies involving thiazolopyridine derivatives, which could inform research on this compound. For instance, novel benzothiazole-containing derivatives have been synthesized and evaluated for their antibacterial, antioxidant, and antitubercular activities, demonstrating the potential of such compounds in medicinal chemistry (Bhoi et al., 2016).

Mechanism of Action

Target of Action

Thiazolo[5,4-b]pyridine derivatives have been reported to show potent inhibitory activity against phosphoinositide 3-kinase (pi3k) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

Thiazolo[5,4-b]pyridine derivatives have been shown to inhibit pi3k . The inhibition of PI3K can lead to a decrease in the phosphorylation of downstream targets, potentially leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The inhibition of pi3k can affect several downstream pathways, including the akt/mtor pathway, which is involved in cell survival and proliferation .

Result of Action

The inhibition of pi3k by thiazolo[5,4-b]pyridine derivatives can potentially lead to decreased cell proliferation and survival .

Biochemical Analysis

Cellular Effects

Thiazolo[4,5-b]pyridines have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazolo[4,5-b]pyridines have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

ethyl 4-chloro-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)6-3-11-8-5(7(6)10)4-12-15-8/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELALBHMZMKYFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1Cl)C=NS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

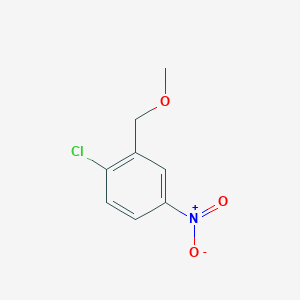

![Methyl 2-[(4-ethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2890199.png)

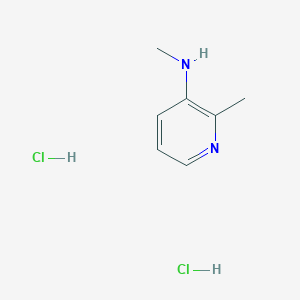

![[3-(Aminomethyl)morpholin-3-yl]methanol](/img/structure/B2890202.png)

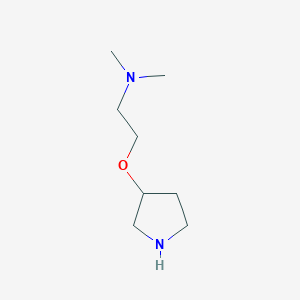

![N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2890207.png)

![6-(trifluoromethyl)-N'-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)pyridine-3-carbohydrazide](/img/structure/B2890208.png)

![2-[4-Formyl-3-(4-methoxyphenyl)pyrazolyl]acetamide](/img/structure/B2890214.png)

![(Z)-ethyl 2-((furan-2-carbonyl)imino)-5-oxo-1-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2890215.png)

![Methyl 4-({[4-(4-fluorophenyl)piperazinyl]thioxomethyl}amino)benzoate](/img/structure/B2890218.png)

![5-[2-chloroethyl(methyl)sulfamoyl]-N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide](/img/structure/B2890219.png)